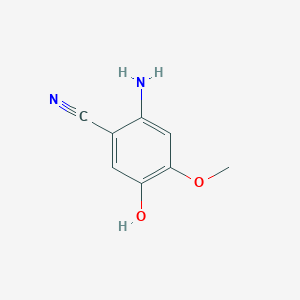

2-Amino-5-hydroxy-4-methoxybenzonitrile

Descripción

Contextualization within Nitrogen-Containing Heterocyclic Precursors

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. clockss.orgnih.gov Consequently, the development of efficient synthetic routes to these compounds is a central focus of organic chemistry. Substituted benzonitriles serve as pivotal precursors in the synthesis of numerous nitrogen-containing heterocyclic systems, including quinolines, indoles, pyrazoles, and imidazoles. clockss.orgnih.govorganic-chemistry.org The nitrile group is a key synthon, participating in cyclization reactions through various mechanisms to build the heterocyclic ring.

The utility of benzonitrile (B105546) derivatives as precursors stems from the ability of the cyano group to react with nucleophiles and to participate in intramolecular cyclization reactions. mdpi.comresearchgate.net For instance, an amino group positioned ortho to the nitrile can react with various reagents to construct fused heterocyclic rings. The specific substituents on the benzonitrile ring dictate the reaction pathways and the type of heterocycle formed, making them versatile building blocks in synthetic strategies. organic-chemistry.orgresearchgate.net The synthesis of these heterocycles is often driven by the need for novel compounds with potential biological activities. nih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Benzonitrile Precursors

| Heterocycle Class | General Precursor Type | Significance |

|---|---|---|

| Quinolines | Ortho-substituted anilines/benzonitriles | Core of antimalarial, antibacterial, and antihypertensive drugs. clockss.org |

| Indoles | Substituted anilines/alkynes | Found in neurotransmitters, alkaloids, and anti-inflammatory agents. clockss.org |

| Benzimidazoles | o-Nitroanilines (reduced in situ) and aldehydes | Important scaffold in anthelmintic and antifungal medications. organic-chemistry.org |

| Pyrazoles | Hydrazine (B178648) derivatives and dicarbonyl compounds | Exhibit a wide range of bioactivities, including analgesic and anti-inflammatory. mdpi.com |

Significance of the 2-Amino-5-hydroxy-4-methoxybenzonitrile Scaffold in Organic Synthesis

The compound this compound is a multifunctional scaffold that holds considerable importance as an intermediate and building block in organic synthesis. enamine.net Its structure incorporates three key functional groups on the benzene (B151609) ring: an amino group (-NH2), a hydroxyl group (-OH), and a nitrile group (-C≡N), along with a methoxy (B1213986) ether group (-OCH3). This specific arrangement of reactive sites allows for regioselective transformations, making it a valuable tool for constructing complex, highly substituted molecules, including various heterocyclic systems.

The amino and nitrile groups can participate in cyclization reactions to form fused nitrogen heterocycles, while the hydroxyl group offers a site for further functionalization, such as etherification or esterification. The interplay of these groups allows chemists to build molecular complexity in a controlled manner. For example, the amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, and the nitrile group can undergo nucleophilic addition reactions.

A well-documented synthetic route to this compound involves the reduction of a nitro-substituted precursor, 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (B1278302). This multi-step process highlights its role as a custom-designed building block for targeted synthesis. The versatility of the scaffold makes it a subject of interest for creating libraries of compounds for biological screening.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1208903-74-5 chemicalbook.com |

The reactivity of this compound is defined by its functional groups. The presence of both nucleophilic (amino, hydroxyl) and electrophilic (nitrile carbon) centers within the same molecule allows for diverse chemical transformations.

Table 3: Potential Reactions of the this compound Scaffold

| Reaction Type | Functional Group Involved | Potential Outcome |

|---|---|---|

| Oxidation | Hydroxyl (-OH) | Formation of corresponding quinones. |

| Reduction | Nitrile (-C≡N) | Conversion to a primary amine (aminomethyl group). |

| Nucleophilic Substitution | Amino (-NH2), Hydroxyl (-OH) | Derivatization to form amides, esters, or ethers. |

| Cyclization | Amino (-NH2) and Nitrile (-C≡N) | Formation of fused heterocyclic rings (e.g., quinazolines). |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-hydroxy-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXPERGWUGQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Hydroxy 4 Methoxybenzonitrile

Reduction Strategies from Nitrobenzonitrile Precursors

A common and effective route to synthesizing the target compound involves the reduction of a corresponding nitrobenzonitrile. This transformation of a nitro group (-NO₂) into an amino group (-NH₂) is a fundamental step in aromatic chemistry, and various protocols can be employed. The choice of precursor is often a protected version, such as 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (B1278302), to prevent unwanted side reactions with the hydroxyl group.

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro groups. This process typically involves reacting the nitro-substituted precursor with hydrogen gas (H₂) in the presence of a metal catalyst.

Detailed Research Findings: Commonly used catalysts for this transformation include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. For precursors containing a benzyl (B1604629) protecting group, such as 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile, catalytic hydrogenation can simultaneously achieve reduction of the nitro group and cleavage of the benzyl ether (hydrogenolysis) to yield the final product, 2-amino-5-hydroxy-4-methoxybenzonitrile, in a single step. Another approach involves using a hydrogen source like hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel. orgsyn.org This method can be effective at moderate temperatures (45-50°C) and offers an alternative to using pressurized hydrogen gas. orgsyn.org

| Method | Catalyst/Reagents | Typical Solvents | Key Transformation(s) |

|---|---|---|---|

| Pressurized Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Ethanol, Methanol, Ethyl Acetate | Nitro reduction & Benzyl deprotection |

| Catalytic Transfer Hydrogenation | Hydrazine Hydrate, Raney Ni | THF, Methanol | Nitro reduction |

Chemical reduction offers an alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment. Sodium dithionite (B78146) (Na₂S₂O₄) is an inexpensive and effective reagent for the reduction of aromatic nitro compounds to their corresponding anilines. stackexchange.comorganic-chemistry.org

Detailed Research Findings: A well-documented procedure for this synthesis involves reacting the precursor, 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile, with sodium dithionite. The reaction is typically performed in a biphasic solvent system, such as methanol/water, and may be facilitated by a phase transfer catalyst like tetra-n-butylammonium bromide. This method selectively reduces the nitro group without cleaving the benzyl ether, yielding 2-amino-5-(benzyloxy)-4-methoxybenzonitrile. This intermediate then requires a separate deprotection step, such as hydrogenolysis or acid-catalyzed cleavage, to afford the final product. The sodium dithionite method is known for providing high yields, often exceeding 80%, and clean products. The workup procedure can be critical, especially given the presence of a base-sensitive nitrile function; buffered or two-phase systems can be employed to maintain a suitable pH and facilitate product isolation. researchgate.net

| Step | Reagents and Conditions | Intermediate/Product | Reported Yield |

|---|---|---|---|

| Reduction | Sodium dithionite, TBAB, MeOH/H₂O (1:1), 30 °C | 2-amino-5-(benzyloxy)-4-methoxybenzonitrile | High |

| Deprotection | Hydrogenolysis or acidic cleavage | This compound | Good |

Demethylation Reactions and Selectivity Considerations

An alternative synthetic approach starts from a precursor that already contains the amino group, such as 2-amino-4,5-dimethoxybenzonitrile. This strategy hinges on the selective demethylation of the methoxy (B1213986) group at the 5-position to generate the desired 5-hydroxy functionality, while leaving the 4-methoxy group intact.

Detailed Research Findings: Achieving regioselective demethylation can be challenging, as many reagents that cleave aryl methyl ethers are harsh and lack selectivity. blucher.com.brresearchgate.net However, specific reagents and conditions have been developed to favor demethylation at certain positions. Lewis acids are commonly employed for this purpose. For instance, aluminum chloride in ether has been used for the selective demethylation of the 5-methoxyl group in flavanones. ias.ac.in Boron trihalides, such as boron tribromide (BBr₃), are potent reagents for cleaving ethers, but their selectivity can be difficult to control. google.com Another method involves using magnesium iodide under solvent-free conditions, which has shown efficiency in the selective demethylation of aryl methyl ethers. nih.gov The selectivity often depends on the electronic and steric environment of the methoxy groups. In the case of 2-amino-4,5-dimethoxybenzonitrile, the relative reactivity of the two methoxy groups towards a demethylating agent would determine the feasibility and yield of the desired product.

Synthesis of Key Intermediates

This compound is a pivotal intermediate for the reduction pathways. Its synthesis typically starts from a more readily available substituted benzaldehyde (B42025) or benzonitrile (B105546).

Detailed Research Findings: A common route begins with the benzylation of a phenolic precursor to protect the hydroxyl group, followed by electrophilic aromatic nitration. For example, 3-hydroxy-4-methoxybenzonitrile (B193458) can be treated with benzyl bromide (BnBr) in the presence of a base like potassium carbonate (K₂CO₃) to yield 3-(benzyloxy)-4-methoxybenzonitrile. The subsequent step is a regioselective nitration. This is achieved by treating the benzylated intermediate with a nitrating agent, such as concentrated nitric acid in acetic acid, at low temperatures (0–10°C). The nitronium ion (NO₂⁺) is directed to the electron-rich position ortho to the amino-directing benzyloxy group and meta to the cyano group, yielding the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile with high regioselectivity and yields around 85%.

| Reaction | Key Reagents | Typical Conditions | Yield |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃ | Methanol, 65°C | ~93% |

| Nitration | Conc. HNO₃, Acetic Acid | 0–25°C | ~85% |

The synthesis of various substituted benzonitriles often begins with the corresponding benzaldehydes. The conversion of an aldehyde group (-CHO) to a nitrile group (-CN) is a well-established transformation.

Detailed Research Findings: A versatile "one-pot" method involves converting the benzaldehyde to an oxime, which is then dehydrated to the nitrile. google.com For example, a substituted benzaldehyde can be reacted with hydroxylamine (B1172632) hydrochloride to form the oxime intermediate. rsc.org This intermediate is then treated with a dehydrating agent, such as thionyl chloride, diphosphorus (B173284) pentoxide, or trifluoroacetic anhydride, to yield the benzonitrile. google.com The reaction conditions are typically mild, often conducted in solvents like methylene (B1212753) dichloride at temperatures ranging from 0 to 35°C, providing the desired benzonitrile scaffold in good yields. google.com This approach is applicable to a wide variety of substituted benzaldehydes, allowing for the construction of diverse precursors for further functionalization. rsc.org

Process Optimization and Scalability Studies

The economic viability and environmental impact of synthesizing this compound on a larger scale are critically dependent on process optimization. Research in this area targets the maximization of product yield while minimizing costs and waste. A prominent and well-documented route to this compound involves the reduction of a nitro-substituted precursor, specifically 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile. acs.org

Yield Enhancement Strategies

One effective strategy for this transformation is the use of sodium dithionite (Na₂S₂O₄) as a reducing agent. acs.orgorganic-chemistry.org This method is known for its high chemoselectivity, efficiently reducing the nitro group without affecting other functional groups that may be present in the molecule. rsc.orgaragen.com The reaction is typically carried out in a mixed solvent system, such as methanol and water, and can be facilitated by a phase-transfer catalyst. acs.org Under these optimized conditions, this method has been reported to provide yields of the protected amine intermediate, 2-amino-5-(benzyloxy)-4-methoxybenzonitrile, that are typically above 80%. acs.org

Further yield enhancement can be explored through the investigation of various reducing agents and catalytic systems. While sodium dithionite is effective, catalytic transfer hydrogenation represents an alternative with its own set of advantages, including milder reaction conditions and often cleaner reaction profiles. acs.org Catalysts such as Palladium on carbon (Pd/C) are commonly employed for the reduction of aromatic nitro groups and have shown high efficiency. researchgate.netchemistryviews.org The optimization of catalyst loading, hydrogen source (e.g., hydrazine hydrate or hydrogen gas), solvent, and temperature can be systematically studied to maximize the yield of the desired amine. researchgate.net

Below is a comparative overview of potential yield enhancement strategies for the reduction of the nitro precursor:

| Strategy | Reagents/Catalyst | Typical Conditions | Reported Yield |

| Dithionite Reduction | Sodium Dithionite, Phase-Transfer Catalyst | Methanol/Water, 30°C | >80% acs.org |

| Catalytic Hydrogenation | Pd/C, Hydrogen Gas | Aqueous medium with surfactant | High chemistryviews.org |

| Catalytic Transfer Hydrogenation | Pd/C, Hydrazine Hydrate | - | Good researchgate.net |

This table is generated based on data for the reduction of nitroarenes, with specific data for the target compound's precursor where available.

Efficiency of Reagents and Conditions

The efficiency of the synthetic process is not solely determined by the yield but also by the cost and safety of the reagents, as well as the energy input required for the reaction conditions.

The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide, in the dithionite reduction enhances the efficiency by facilitating the interaction between the aqueous dithionite solution and the organic-soluble nitro compound. acs.org This can lead to faster reaction times and milder reaction conditions. pjsir.org

Condition Efficiency: The optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for an efficient and scalable process. The dithionite reduction of 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile proceeds efficiently at a mild temperature of 30°C. acs.org Catalytic hydrogenation reactions can often be carried out at room temperature and atmospheric pressure, which is advantageous for scalability as it reduces the need for specialized high-pressure equipment. chemistryviews.org

The following table outlines the efficiency considerations for different reagents and conditions:

| Parameter | Dithionite Reduction | Catalytic Hydrogenation |

| Reagent Cost | Low (Sodium Dithionite) organic-chemistry.org | High initial cost (Pd/C), but recyclable unimi.it |

| Byproducts | Sulfur-containing salts acsgcipr.org | Primarily water chemistryviews.org |

| Temperature | Mild (e.g., 30°C) acs.org | Often Room Temperature chemistryviews.org |

| Pressure | Atmospheric | Typically Atmospheric chemistryviews.org |

| Specialized Equipment | Standard reaction vessels | Hydrogenation apparatus |

This table provides a qualitative comparison based on general principles of the specified reaction types.

Chemical Reactivity and Transformations of 2 Amino 5 Hydroxy 4 Methoxybenzonitrile

Nucleophilic Substitution Reactions

The aromatic ring of 2-amino-5-hydroxy-4-methoxybenzonitrile is activated towards nucleophilic attack by the electron-donating nature of the amino and hydroxyl groups. These groups can themselves act as nucleophiles or influence the substitution at other positions on the ring, although direct substitution on the aromatic ring is less common without an appropriate leaving group. The primary focus of nucleophilic substitution reactions for this compound involves the functional groups themselves.

Reactions with Amines

The amino group of this compound can undergo reactions typical of primary aromatic amines. While direct displacement of the amino group is not a facile process, it can be derivatized. For instance, it can react with various electrophiles.

More significantly, the amino group plays a crucial role in directing the synthesis of fused heterocyclic systems, as will be discussed in the context of cyclization reactions. In principle, under specific conditions, the hydroxyl group could be converted into a better leaving group (e.g., a tosylate), which could then be displaced by an amine. However, the reactivity of the amino group often dominates.

Reactions with Alcohols

The hydroxyl group of this compound can undergo O-alkylation with alcohols under appropriate conditions, typically involving conversion of the alcohol to a more reactive electrophile (e.g., an alkyl halide) or using coupling agents. This results in the formation of an ether linkage. The reaction generally proceeds via a nucleophilic attack of the phenoxide ion, formed by deprotonation of the hydroxyl group with a suitable base.

| Reactant | Conditions | Product |

| Alkyl Halide | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | 2-Amino-5-alkoxy-4-methoxybenzonitrile |

| Alcohol | Acid catalyst, Dehydrating agent | 2-Amino-5-alkoxy-4-methoxybenzonitrile |

This table represents generalized reactions as specific examples with this compound are not extensively documented.

Reactions with Thiols

Similar to alcohols, the hydroxyl group can be displaced by a thiol to form a thioether, although this transformation is less common than O-alkylation. More feasible is the reaction of a derivative where the hydroxyl group has been converted into a good leaving group. Alternatively, under certain catalytic conditions, direct coupling of thiols with aryl compounds can be achieved. The amino group can also be diazotized and subsequently displaced by a thiol-containing nucleophile in a Sandmeyer-type reaction, though this would fundamentally alter the desired amino functionality. A notable synthetic route involves the nucleophilic aromatic substitution of a related compound, 7-fluoro-6-nitroquinazolin-4(3H)-one, with a thiol, followed by reduction of the nitro group to an amino group, demonstrating the utility of thiol substitution in building complex heterocyclic systems. nih.gov

| Reactant | Conditions | Product |

| Thiol | Base, Catalyst (e.g., Copper) | 2-Amino-5-(alkylthio)-4-methoxybenzonitrile |

| Alkyl Disulfide | Reducing agent | 2-Amino-5-(alkylthio)-4-methoxybenzonitrile |

This table represents generalized reactions as specific examples with this compound are not extensively documented.

Cyclization Reactions for Heterocycle Formation

The juxtaposition of the amino and cyano groups on the aromatic ring makes this compound an excellent substrate for cyclization reactions, leading to the formation of fused heterocyclic systems. The most prominent among these are quinazoline (B50416) derivatives.

Synthesis of Quinazoline Derivatives

Quinazolines are a class of bicyclic heterocyclic compounds with a wide range of biological activities. The synthesis of quinazolines often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring. 2-Aminobenzonitriles are common starting materials for this purpose.

Reaction with Anilines and Formamide (B127407) Acetals

A versatile method for the synthesis of 4-aminoquinazoline derivatives involves the reaction of a 2-aminobenzonitrile (B23959) with an aniline (B41778) and a one-carbon synthon, such as a formamide acetal (B89532) (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA). The reaction proceeds through a multi-step sequence. Initially, the amino group of the benzonitrile (B105546) reacts with the formamide acetal to form an N,N-dimethylformamidine intermediate. This intermediate then undergoes a cyclization reaction with an aniline. The driving force for this reaction is the elimination of dimethylamine (B145610). chemrxiv.org This methodology allows for the introduction of various substituents at the 4-position of the quinazoline ring, depending on the aniline used.

The general reaction scheme is as follows:

Formation of the formamidine (B1211174) intermediate from this compound and DMF-DMA.

Reaction of the intermediate with a substituted aniline.

Intramolecular cyclization with the elimination of dimethylamine to form the quinazoline ring.

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Substituted Aniline | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4-(Substituted-anilino)-6-hydroxy-7-methoxyquinazoline |

This table outlines a well-established synthetic route for quinazolines from 2-aminobenzonitriles; specific yields and conditions for this compound would require experimental validation.

This approach is highly valuable in medicinal chemistry for the generation of libraries of quinazoline derivatives for structure-activity relationship studies.

Influence of Reaction Conditions (e.g., Temperature, Solvent, Catalyst)

The synthesis of quinazoline derivatives from 2-aminobenzonitrile precursors is highly dependent on the chosen reaction conditions. Factors such as the catalyst, solvent, temperature, and nature of the reactants play a crucial role in determining the reaction's efficiency, yield, and selectivity. A variety of catalytic systems, including transition metals and metal-free approaches, have been developed for these transformations. organic-chemistry.orgnih.govnih.gov

Copper-catalyzed systems are frequently employed for the annulation of 2-aminobenzonitriles. For instance, the reaction can proceed using copper(I) or copper(II) salts in solvents like DMSO at elevated temperatures, often around 80-120 °C. nih.govnih.gov Palladium catalysts are also effective, particularly in cascade reactions involving C-C or C-N bond formations to build the quinazoline core. organic-chemistry.org Ruthenium complexes have been utilized in dehydrogenative coupling reactions, offering an atom-economical route to quinazolines. organic-chemistry.orgrsc.org In some cases, metal-free conditions using iodine as a catalyst in the presence of an oxidant like molecular oxygen provide a greener alternative. nih.gov

The choice of solvent can significantly impact the reaction outcome. While high-boiling polar aprotic solvents like DMSO are common, efforts have been made to use more environmentally benign solvents like water or even perform reactions under solvent-free conditions, often assisted by microwave irradiation to shorten reaction times. nih.govnih.gov Temperature is another critical parameter, with most annulation reactions requiring heating to proceed at a reasonable rate.

Interactive Data Table: Influence of Reaction Conditions on Quinazoline Synthesis from 2-Aminobenzonitrile Derivatives.

| Catalyst System | Reactant Partner | Solvent | Temperature (°C) | Key Features |

| CuI / Ligand | Aldehydes, Alcohols | DMSO | 80 - 120 | One-pot tandem reactions. nih.govnih.gov |

| Pd(II) / Boronic Acids | Orthocarboxylates | - | - | Cascade C-C coupling and C-N formation. organic-chemistry.org |

| Ru3(CO)12 / Xantphos | Alcohols | - | - | Dehydrogenative coupling. organic-chemistry.org |

| Molecular Iodine (I2) | Benzylamines | Solvent-free | 130 | Green, transition-metal-free approach. nih.gov |

| TMSOTf | Nitriles, Aldehydes | Solvent-free (MW) | 100 - 150 | Lewis acid catalysis, rapid synthesis. nih.gov |

Mechanistic Investigations of Quinazoline Annulation

The mechanism for the formation of quinazolines from 2-aminobenzonitriles generally proceeds through a series of well-defined steps, although the specifics can vary with the reaction conditions and reactants used.

A common mechanistic pathway begins with the reaction of the amino group of the 2-aminobenzonitrile with an electrophilic partner, such as an aldehyde or a derivative formed in situ from an alcohol. nih.govrsc.org For example, in a copper-catalyzed reaction with an alcohol, the alcohol is first oxidized to the corresponding aldehyde. nih.gov The amino group of the 2-aminobenzonitrile then condenses with the aldehyde to form an imine intermediate.

Following the formation of the imine, the crucial step is the intramolecular cyclization. The nitrogen atom of the nitrile group acts as a nucleophile, attacking the imine carbon to form a six-membered dihydroquinazoline (B8668462) ring. nih.gov This step is often facilitated by a catalyst or heat. The final step is aromatization to the stable quinazoline ring system, which typically occurs through oxidation. In many modern synthetic protocols, an external oxidant is not required as the reaction proceeds via a dehydrogenative coupling or an acceptorless dehydrogenative pathway, releasing hydrogen gas. organic-chemistry.orgrsc.org

In catalyst-free reactions, such as the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2 in water, theoretical studies suggest a unique mechanism. It is proposed that CO2 first reacts with water to form carbonic acid (H2CO3), which is a more reactive electrophile. The carbonic acid then reacts with the 2-aminobenzonitrile, promoting the cyclization through a synergistic action. nih.gov

Formation of Other Fused Heterocyclic Systems

Beyond the synthesis of quinazolines, the reactive nature of 2-aminobenzonitrile derivatives allows for their use as precursors to a variety of other fused heterocyclic systems. The combination of the amino and nitrile groups provides a versatile platform for annulation reactions with different reagents to construct diverse ring systems.

For example, reaction with 5-aminopyrazoles in the presence of a copper catalyst can lead to the formation of pyrazolo[1,5-a]quinazolines. nih.gov Similarly, multicomponent reactions involving aminoazoles, aldehydes, and various CH-acids can yield complex fused systems like pyrazolo[3,4-b]pyridines, where the 2-aminobenzonitrile scaffold is incorporated into a larger heterocyclic framework. frontiersin.org The specific product formed is highly dependent on the nature of the reactants and the reaction conditions, which can be tuned to favor the formation of one heterocyclic system over another. The reaction of 2-aminobenzonitriles with isothiocyanates can be used to synthesize quinazoline derivatives, and under certain conditions, can lead to other fused systems. rsc.org

Derivatization Strategies for Structural Modification

The functional groups of this compound offer multiple sites for derivatization, allowing for systematic structural modifications to explore its chemical space.

Introduction of Aryl Substituents

Aryl substituents can be introduced onto the 2-aminobenzonitrile core through various cross-coupling reactions. A notable method is the palladium-catalyzed direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. nih.govnih.govresearchgate.net This reaction proceeds via a proposed mechanism involving desulfination and addition, providing a practical route to o-aminobenzophenones, which are themselves valuable intermediates for heterocyclic synthesis. nih.govnih.govresearchgate.net This method is compatible with a wide range of functional groups on both the arylsulfinate and the 2-aminobenzonitrile. nih.govnih.gov The reaction conditions typically involve a palladium catalyst like Pd(OAc)₂, a ligand such as bipyridine (bpy), and an acid additive in a solvent mixture like THF/water at elevated temperatures. nih.gov

Mitsunobu Reactions for Alkoxy Derivative Synthesis

The phenolic hydroxyl group at the 5-position of this compound is a prime site for modification, such as conversion to various alkoxy derivatives. The Mitsunobu reaction is a powerful and reliable method for achieving this transformation. missouri.eduorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol (in this case, the phenolic hydroxyl group) into a variety of other functional groups, including ethers, with inversion of stereochemistry if the alcohol is chiral. missouri.eduorganic-chemistry.orgnih.gov

The general protocol involves reacting the hydroxyl group with a suitable alcohol (R-OH) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.edunih.gov The reaction proceeds through the formation of a phosphonium (B103445) intermediate that activates the hydroxyl group, making it a good leaving group for subsequent nucleophilic substitution by the alkoxide derived from R-OH. missouri.eduorganic-chemistry.org This method is known for its mild conditions and broad substrate scope, making it highly suitable for synthesizing a library of alkoxy derivatives from the parent compound. nih.gov

Amidation Reactions

The amino group at the 2-position is readily available for amidation reactions, allowing for the introduction of a wide range of acyl groups. Standard amidation procedures can be employed, such as the reaction with acyl chlorides or carboxylic acids activated with coupling agents. The choice of method depends on the desired functional group tolerance and reaction scale. nih.gov For instance, reacting 2-aminobenzonitrile derivatives with acyl chlorides can be a straightforward method for forming the corresponding amides. researchgate.net Alternatively, modern coupling agents can facilitate the reaction with carboxylic acids under mild conditions. nih.gov Furthermore, the nitrile group itself can potentially be hydrated to an amide, although this represents a transformation of the core structure rather than a simple derivatization of the amino group. rsc.org

Lack of Specific Research Hinders Detailed Analysis of Regioselectivity and Stereoselectivity in Transformations of this compound

The inherent functionalities of this compound—an amino group, a hydroxyl group, a methoxy (B1213986) group, and a nitrile group attached to a benzene ring—suggest a rich and complex reactivity. The interplay of the electronic effects of these substituents is expected to govern the regioselectivity of electrophilic aromatic substitution reactions. For instance, the activating and ortho-, para-directing effects of the amino, hydroxyl, and methoxy groups would compete to direct incoming electrophiles. However, without specific experimental data, any discussion on the preferred positions of substitution remains speculative.

Similarly, transformations involving the existing functional groups, such as N-alkylation or O-alkylation, would present challenges in regioselectivity. The relative nucleophilicity of the amino and hydroxyl groups would dictate the outcome of such reactions, and this can be highly dependent on the reaction conditions, including the choice of base and solvent.

In the realm of stereoselectivity, transformations that could introduce new chiral centers are of significant interest. For example, the reduction of the nitrile group to a primary amine, followed by diastereoselective derivatization, or stereoselective reactions involving the amino group, would be key areas of investigation. Unfortunately, there is a lack of published research detailing such stereoselective transformations for this specific molecule.

While general principles of organic chemistry allow for predictions about the reactivity of this compound, the absence of dedicated studies means that a scientifically rigorous and data-driven account of its regioselective and stereoselective transformations cannot be provided at this time. Further experimental investigation is required to elucidate the specific reactivity patterns of this compound and to enable a detailed discussion as per the requested article structure.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Monitoring

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is highly sensitive and provides information on the number and types of hydrogen atoms in a molecule. In the context of synthesizing 2-Amino-5-hydroxy-4-methoxybenzonitrile, ¹H NMR is an invaluable tool for monitoring the progress of a reaction. For instance, in a synthesis involving the reduction of a nitro group to an amino group on the precursor, ¹H NMR can track the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product.

For the final compound, this compound, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structures and require experimental verification.)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | Singlet (s) or Doublet (d) | 2H |

| Amino (NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | 2H |

| Methoxy (B1213986) (OCH₃) | 3.7 - 4.0 | Singlet (s) | 3H |

| Hydroxyl (OH) | 8.5 - 9.5 | Broad Singlet (br s) | 1H |

The broadness of the NH₂ and OH signals is due to chemical exchange and quadrupole effects. The addition of deuterium (B1214612) oxide (D₂O) would cause these signals to disappear, a common technique used to identify exchangeable protons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, making it an excellent tool for confirming the substitution pattern on the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structures and require experimental verification.)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-CN (Nitrile) | 115 - 120 |

| C-NH₂ (Amino-substituted) | 140 - 150 |

| C-OCH₃ (Methoxy-substituted) | 145 - 155 |

| C-OH (Hydroxy-substituted) | 145 - 155 |

| Quaternary Aromatic Carbons | 100 - 155 |

| Aromatic CH | 95 - 120 |

| Methoxy (OCH₃) | 55 - 60 |

Mass Spectrometry (MS) for Product and Byproduct Identification

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful for analyzing complex mixtures, identifying reaction products and byproducts, and confirming the molecular weight of the target compound.

For this compound (C₈H₈N₂O₂), the expected exact mass is approximately 164.06 g/mol . Using a high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap analyzer), the measured mass can be used to confirm the elemental composition. In a typical Electrospray Ionization (ESI) source, the compound would likely be observed as the protonated molecule [M+H]⁺.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Ionization Mode | Calculated m/z |

| [M+H]⁺ | ESI-Positive | ~165.066 |

| [M-H]⁻ | ESI-Negative | ~163.051 |

By analyzing the LC-MS data of a reaction mixture, one could identify not only the desired product but also unreacted starting materials, intermediates, and potential side-products by their unique retention times and mass-to-charge ratios.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

HPLC is a premier technique for separating components of a mixture and is widely used to determine the purity of a synthesized compound. A sample is passed through a column packed with a stationary phase, and components are separated based on their differential interactions with the stationary and mobile phases.

For a polar compound like this compound, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid).

The purity of the compound is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak at a characteristic retention time. HPLC can also be used to monitor reaction progress by taking aliquots from the reaction mixture over time and observing the decrease in the starting material peak and the increase in the product peak.

Computational and Theoretical Investigations of 2 Amino 5 Hydroxy 4 Methoxybenzonitrile

Quantum Chemical Calculations of Electronic Structure

No specific studies detailing quantum chemical calculations of the electronic structure, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or molecular electrostatic potential (MEP) maps for 2-Amino-5-hydroxy-4-methoxybenzonitrile were found.

Density Functional Theory (DFT) Studies on Reactivity

There is a lack of available DFT studies that calculate reactivity descriptors like chemical hardness, softness, electronegativity, or Fukui functions specifically for this compound.

Molecular Modeling of Reaction Pathways and Transition States

No molecular modeling research that investigates specific reaction pathways, transition states, or reaction mechanisms involving this compound could be located.

Prediction of Spectroscopic Properties

Theoretical predictions of spectroscopic properties (such as IR, Raman, or NMR spectra) for this compound based on computational methods are not available in the retrieved literature.

Analysis of Substituent Effects on Chemical Reactivity

While qualitative effects of the amino, hydroxyl, and methoxy (B1213986) substituents can be inferred from general organic chemistry principles, no specific computational studies analyzing the quantitative substituent effects on the chemical reactivity of the this compound molecule were found.

Due to the absence of specific computational data for this compound, a detailed, data-driven article that adheres to the requested outline cannot be generated at this time.

Applications in Advanced Materials Chemistry and Biochemical Research Tools

Role as a Building Block in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to medicinal chemistry and material science. nih.gov The strategic placement of reactive sites on 2-Amino-5-hydroxy-4-methoxybenzonitrile makes it an ideal starting material for constructing complex heterocyclic frameworks.

Precursor for Quinazoline (B50416) Scaffolds

Quinazolines are a prominent class of heterocyclic compounds built from a fusion of benzene (B151609) and pyrimidine (B1678525) rings. researchgate.net This scaffold is of significant interest due to its presence in numerous biologically active molecules with a wide array of pharmacological properties, including anticancer and anti-inflammatory activities. mdpi.com The class of 2-aminobenzonitriles, to which this compound belongs, are established precursors for the synthesis of quinazoline derivatives. mdpi.comrsc.org

Research has demonstrated the synthesis of novel 4-stilbenylamino quinazoline derivatives with potential antitumor activity starting from precursors structurally similar to this compound. mdpi.com In one pathway, a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is synthesized and subsequently used to construct the target quinazoline compounds. mdpi.com This synthesis highlights the importance of the substituted 2-aminobenzonitrile (B23959) core in forming the quinazoline ring system. The process begins with a commercially available starting material, isovanillin, and proceeds through several steps to yield the crucial aminobenzonitrile intermediate. mdpi.com

| Step | Starting Material | Key Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) | Hydroxylamine (B1172632) sulfate, sodium formate, formic acid, 85 °C | 3-hydroxy-4-methoxybenzonitrile (B193458) | 92% |

| 2 | 3-hydroxy-4-methoxybenzonitrile | N-(3-chloropropyl)morpholine, K₂CO₃, DMF, 85 °C | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 98% |

| 3 | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | H₂SO₄, HNO₃, HOAc, Room Temperature | 4-methoxy-2-nitro-5-(3-morpholinopropoxy)benzonitrile | - |

| 4 | 4-methoxy-2-nitro-5-(3-morpholinopropoxy)benzonitrile | Na₂S₂O₄, H₂O/CH₃OH, HCl, 50–70 °C (Dimroth rearrangement) | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 84% |

Intermediate for Complex Organic Molecules

The utility of this compound extends beyond quinazolines to the synthesis of a broader range of complex organic molecules. Its role as an intermediate is defined by its capacity to undergo sequential and regioselective reactions. The amino (-NH₂) group can be readily transformed into a diazonium salt for Sandmeyer-type reactions or act as a nucleophile. The hydroxyl (-OH) group can be alkylated or acylated, while the nitrile (-CN) group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for molecular elaboration. This versatility makes it a valuable component in the synthesis of pharmaceuticals and other functional organic materials.

Potential in Organic Electronics

Organic electronics leverages carbon-based materials in electronic devices such as displays and solar cells. The performance of these devices is highly dependent on the molecular structure of the organic components. Benzonitrile (B105546) derivatives are being actively investigated for these applications due to their unique electronic properties.

Components for Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, there is a continuous search for new materials that can efficiently convert electricity into light. Certain multifunctional benzonitrile derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient light emission. rsc.org These molecules often feature a donor-acceptor-donor' (D-A-D') structure, where an electron-deficient benzonitrile core acts as the acceptor, and electron-rich units serve as donors. rsc.org Given that this compound possesses both electron-donating (amino, hydroxyl, methoxy) and electron-withdrawing (nitrile) groups, it represents a structural motif that could be incorporated into more complex designs for new TADF emitters.

Synthesis of Specialty Chemicals

Beyond advanced materials, this compound serves as a precursor for various specialty chemicals, which are high-value products used in specific applications. For instance, structurally related molecules like 2-hydroxy-4-methoxybenzophenone are the basis for cosmetic-grade UV-absorbing filters, such as 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. google.com The synthesis of such compounds from similar substituted benzene precursors indicates a potential application pathway for this compound in the cosmetics or polymer additives industry. Furthermore, substituted amino- and hydroxy-aromatic compounds are foundational precursors in the dye industry, including for the synthesis of stable and vibrant anthraquinone (B42736) dyes. beilstein-journals.org

Precursors for Dyes and Pigments

The structure of this compound makes it a prime candidate for the synthesis of novel dyes and pigments, particularly azo dyes. The presence of a primary aromatic amino group is the key feature that allows this compound to undergo diazotization, a fundamental process in the creation of azo compounds.

The Diazotization and Coupling Process:

The synthesis of azo dyes from this compound would begin with the conversion of its amino group into a diazonium salt. This reaction is typically carried out in a cold acidic solution with the addition of sodium nitrite. The resulting diazonium salt is highly reactive and serves as an electrophile in the subsequent coupling reaction.

This reactive intermediate can then be coupled with a variety of electron-rich aromatic compounds, known as coupling agents, to form a stable azo dye. The choice of the coupling agent is crucial as it largely determines the color of the final product. The general reaction is as follows:

Diazotization: this compound + NaNO₂ + 2HX → Diazonium Salt + NaX + 2H₂O (where X is an anion from the acid)

Coupling: Diazonium Salt + Coupling Agent → Azo Dye + HX

The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups already present on the benzonitrile ring of the parent molecule act as auxochromes. These groups can intensify and modify the color of the resulting dye by influencing the electronic transitions within the molecule's chromophore (the azo group, -N=N-). The nitrile group (-CN), being an electron-withdrawing group, can also play a role in the final color and properties of the dye.

Potential for a Diverse Color Palette:

By selecting different coupling components, a wide spectrum of colors can potentially be generated from this compound. The table below illustrates some potential coupling agents and the general color class of the azo dyes that could be synthesized.

| Coupling Agent | Class of Coupling Agent | Potential Resulting Dye Color Class |

| Phenol | Phenolic Compound | Yellow to Orange |

| N,N-Dimethylaniline | Aromatic Amine | Orange to Red |

| Naphthols (e.g., β-Naphthol) | Naphthol Derivative | Red to Brown |

| Acetoacetanilide | β-Ketoester | Yellow |

| Resorcinol | Dihydroxybenzene | Reddish-Brown |

This table is illustrative of the potential outcomes based on established principles of azo dye chemistry.

The specific shades and fastness properties of these potential dyes would need to be determined experimentally, but the structural features of this compound suggest its promise as a versatile precursor in the field of advanced materials chemistry.

Applications as Biochemical Probes in Enzymology

The distinct functional groups of this compound also position it as a valuable scaffold for the development of biochemical probes for enzymology. These tools are essential for studying enzyme function, kinetics, and interactions with other molecules.

Probes for Enzyme Activity Studies

Derivatives of this compound could be designed to act as specific enzyme inhibitors or substrates, allowing researchers to probe the mechanisms of enzyme action. The inherent chemical functionalities of the molecule provide multiple avenues for interaction with enzyme active sites.

Structure-Activity Relationship Insights:

The potential of this compound as an enzyme inhibitor can be inferred from structure-activity relationship (SAR) studies of similar benzonitrile derivatives which have shown activity against various enzymes. nih.gov The different functional groups on the this compound ring could contribute to binding affinity and selectivity in the following ways:

| Functional Group | Potential Role in Enzyme Interaction |

| **Amino Group (-NH₂) ** | Can act as a hydrogen bond donor, forming interactions with amino acid residues in an enzyme's active site. It can also be a site for further chemical modification. |

| Hydroxyl Group (-OH) | Can act as both a hydrogen bond donor and acceptor, providing crucial interactions for binding. Its acidity can also play a role in catalytic mechanisms. |

| Methoxy Group (-OCH₃) | This group can influence the electronic properties of the aromatic ring and participate in hydrophobic interactions within the enzyme's binding pocket. |

| Nitrile Group (-C≡N) | The nitrile group is a polar functionality that can participate in dipole-dipole interactions and hydrogen bonding. In some cases, it can act as a covalent warhead, reacting with nucleophilic residues in an active site. |

By modifying this core structure, for instance, by alkylating the amino or hydroxyl groups or by introducing other substituents to the aromatic ring, a library of compounds could be synthesized and screened for inhibitory activity against specific enzyme targets. This approach is fundamental to the discovery of new therapeutic agents and for understanding enzymatic pathways.

Tools for Protein Interaction Investigations

Beyond studying enzyme activity, derivatives of this compound could be developed into probes for investigating broader protein interactions. Two key techniques in this area are photoaffinity labeling and the use of fluorescent probes.

Potential as a Scaffold for Photoaffinity and Fluorescent Probes:

Photoaffinity Labeling: This technique involves a probe that, upon activation by light, forms a covalent bond with a nearby interacting protein. The amino group of this compound is a suitable handle for the attachment of a photo-reactive group, such as a phenyl azide (B81097) or a diazirine. The resulting probe could be used to identify the binding partners of a particular small molecule or to map the binding site within a protein.

Fluorescent Probes: Fluorescent molecules are widely used to monitor protein conformational changes and binding events in real-time. The core structure of this compound could be chemically modified to incorporate a fluorophore. Alternatively, the intrinsic fluorescence of the molecule or its derivatives might be sensitive to the local environment, changing upon binding to a protein. This would allow for the development of "turn-on" or "turn-off" fluorescent probes for specific protein targets.

The development of such probes from this compound would provide powerful tools for cell biology and drug discovery, enabling the detailed study of protein-protein and protein-ligand interactions. While direct applications of this specific compound are not yet widely reported in the literature, its chemical architecture holds considerable promise for the future development of sophisticated biochemical research tools.

Future Research Directions and Emerging Synthetic Challenges

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of 2-amino-5-hydroxy-4-methoxybenzonitrile, several green chemistry approaches can be envisioned to replace traditional, often hazardous, synthetic routes.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. nih.govijfmr.com Nitrile hydratases, for instance, are enzymes capable of converting nitriles to amides under mild aqueous conditions, which could be a key step in certain synthetic pathways. ijfmr.com Furthermore, biocatalytic approaches could be explored for the selective introduction of functional groups onto the benzonitrile (B105546) core, minimizing the need for protecting groups and reducing waste streams. The development of robust and recyclable biocatalysts remains a key challenge in this area. mdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. nih.govbeilstein-journals.orgnih.govrsc.org For the synthesis of this compound, flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.orgnih.gov The use of immobilized catalysts and reagents within flow systems can also facilitate product purification and catalyst recycling, further enhancing the green credentials of the synthesis. vapourtec.com The integration of in-line purification techniques can lead to a streamlined and automated manufacturing process. vapourtec.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved product selectivity. tandfonline.comresearchgate.netijpsjournal.comtandfonline.comnih.gov In the context of this compound synthesis, microwave-assisted methods could be employed for key steps such as amination, cyclization, or functional group interconversion, potentially under solvent-free conditions. tandfonline.comijpsjournal.comtandfonline.comnih.gov This technology aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of volatile organic solvents. tandfonline.com

Photocatalysis: Visible-light photocatalysis has gained significant attention as a sustainable method for driving a wide range of chemical transformations. chemistryviews.orgresearchgate.net For the synthesis of aminobenzonitriles, photocatalytic approaches could offer mild and selective routes for C-H functionalization or the introduction of the amino group, avoiding harsh reagents and reaction conditions. chemistryviews.orgresearchgate.netdoi.org The development of efficient and reusable photocatalysts is an active area of research with the potential to revolutionize the synthesis of complex aromatic compounds. chemistryviews.org

| Green Chemistry Approach | Potential Advantages for Synthesis | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme stability and reusability, substrate scope. mdpi.com |

| Flow Chemistry | Enhanced safety, improved efficiency and scalability, precise process control. nih.govrsc.org | Initial setup costs, potential for clogging with solid materials. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, potential for solvent-free reactions. tandfonline.comijpsjournal.com | Scalability, potential for localized overheating. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy source. chemistryviews.orgresearchgate.net | Catalyst efficiency and stability, substrate scope. chemistryviews.org |

Exploration of Novel Chemical Transformations

The rich functionality of this compound provides a platform for exploring a variety of novel chemical transformations. The interplay between the amino, hydroxyl, methoxy (B1213986), and cyano groups can lead to the formation of diverse and complex molecular architectures.

The ortho-disposition of the amino and cyano groups makes this compound an ideal precursor for the synthesis of various heterocyclic systems. tandfonline.com For instance, condensation reactions with suitable reagents can lead to the formation of quinazolines, benzodiazepines, or other fused heterocyclic structures of medicinal interest. tandfonline.commdpi.com Microwave-assisted synthesis could be particularly effective in promoting these cyclization reactions. tandfonline.comresearchgate.nettandfonline.com

The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. However, the directing effects of the existing substituents will play a crucial role in determining the regioselectivity of these reactions. chemistrysteps.com Conversely, the presence of the electron-withdrawing cyano group could facilitate nucleophilic aromatic substitution under certain conditions. vapourtec.comacs.org

The amino and hydroxyl groups are amenable to a range of functionalization reactions, including acylation, alkylation, and metal-catalyzed cross-coupling reactions. These transformations can be used to modulate the electronic and steric properties of the molecule and to introduce new functionalities for specific applications.

Design and Synthesis of Advanced Derivatives for Specific Applications

The versatile chemical nature of this compound makes it an attractive scaffold for the design and synthesis of advanced derivatives with specific applications in materials science and medicinal chemistry.

Functional Materials: The incorporation of this benzonitrile derivative into polymeric or supramolecular structures could lead to the development of novel functional materials. rsc.orgresearchgate.netnih.gov The presence of multiple hydrogen bond donors and acceptors, along with the aromatic system, could facilitate self-assembly processes. nih.gov The inherent electronic properties of the molecule could also be exploited in the design of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. rsc.orgresearchgate.netrsc.org

Bioactive Molecules: The structural motifs present in this compound are found in a variety of bioactive molecules. researchgate.netresearchgate.net The synthesis of derivatives through modification of the amino, hydroxyl, and methoxy groups could lead to the discovery of new therapeutic agents. nih.govmdpi.com For example, the quinazoline (B50416) scaffold, which can be synthesized from ortho-aminobenzonitriles, is a key component of many anticancer drugs. mdpi.comnih.gov Furthermore, the hydroquinone-like moiety suggests potential antioxidant properties that could be explored in the design of neuroprotective or anti-inflammatory agents.

| Application Area | Design Strategy | Potential Properties and Uses |

| Functional Materials | Incorporation into polymers or supramolecular assemblies. rsc.orgnih.gov | Organic electronics, sensors, stimuli-responsive materials. rsc.orgresearchgate.netrsc.org |

| Bioactive Molecules | Derivatization of functional groups, synthesis of heterocyclic analogues. nih.govmdpi.com | Anticancer agents, antioxidants, enzyme inhibitors. researchgate.netresearchgate.netnih.gov |

Advanced Mechanistic Studies to Elucidate Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and for the rational design of new transformations. Advanced mechanistic studies, combining experimental and computational approaches, can provide valuable insights into the reactivity of this molecule.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts. acs.org Such studies can help in understanding the regioselectivity of electrophilic and nucleophilic substitution reactions on the substituted benzene (B151609) ring. acs.orgnih.govnih.gov Computational methods can also be used to predict the electronic and photophysical properties of novel derivatives, guiding the design of new functional materials. rsc.orgacs.org

Spectroscopic Techniques: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates. These techniques can provide direct evidence for the formation of transient species and can help to build a more complete picture of the reaction mechanism. The mechanism of polymerization of aniline (B41778) derivatives has been studied using techniques like UV/VIS/NIR and EPR spectroscopy. rsc.org

By combining these advanced mechanistic approaches, researchers can gain a comprehensive understanding of the chemical behavior of this compound, paving the way for the development of more efficient and selective synthetic methods and the design of novel molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-5-hydroxy-4-methoxybenzonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential functionalization of benzonitrile derivatives. A typical route involves:

- Step 1 : Nitration or halogenation of a pre-substituted benzene ring to introduce amino or hydroxyl groups.

- Step 2 : Methoxylation via nucleophilic substitution (e.g., using methanol and a base) or O-methylation with methyl iodide.

- Step 3 : Cyanide introduction via Rosenmund-von Braun reaction or Sandmeyer cyanation .

- Key Factors : Temperature (e.g., 80–120°C for substitution reactions), catalysts (e.g., CuCN for cyanation), and solvent polarity (polar aprotic solvents like DMF improve nucleophilicity). Yields vary from 40–70% depending on steric hindrance from substituents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Retention time comparison with standards; detection limit ~0.5 µg/mL in reverse-phase systems .

- NMR : NMR (DMSO-d6) should show peaks for aromatic protons (δ 6.8–7.5 ppm), NH (δ 5.2–5.6 ppm), and methoxy (δ 3.8–4.0 ppm). Discrepancies may indicate tautomerism between amino and hydroxyl groups .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H] at m/z 179.1 (CHNO) .

Advanced Research Questions

Q. How do competing substituent effects (e.g., -OH, -OCH, -CN) influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing cyano group (-CN) deactivates the ring, reducing electrophilic substitution. However, -OH and -OCH act as ortho/para directors, enabling regioselective Suzuki-Miyaura couplings.

- Data Contradiction : While -OCH typically enhances electron density, steric hindrance from the methoxy group can suppress coupling efficiency. Optimize using Pd(OAc)/SPhos catalyst systems in toluene/EtOH (3:1) at 90°C .

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns) arising from tautomeric equilibria in this compound?

- Approach :

- Variable Temperature NMR : Perform NMR at 25°C and −40°C to slow tautomer interconversion. Look for sharpening of NH and -OH proton signals at lower temperatures.

- Deuterium Exchange : Addition of DO eliminates exchangeable protons (NH, -OH), simplifying aromatic region analysis .

Q. How does the substitution pattern of this compound affect its biological activity in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) :

- Hydroxyl Group : Enhances hydrogen bonding with active sites (e.g., tyrosine kinases).

- Methoxy Group : Increases lipophilicity, improving membrane permeability.

- Comparative Data : Analogues with -Cl instead of -OH show reduced IC values (e.g., 2-Amino-4-chloro-5-methylbenzonitrile: IC = 12 µM vs. target compound: IC = 8 µM in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.